3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPHULWBSULRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 3 Methoxymethyl 1,2,4 Thiadiazol 5 Amine
Reactivity of the Amino Group in Thiadiazole Systems
The primary amino group at the C5 position is a key site for functionalization. Its reactivity is characteristic of aromatic amines, serving as a potent nucleophile and a handle for building more complex molecular structures.
Derivatization Strategies via the Primary Amine Moiety
The nucleophilic nature of the exocyclic amino group allows for a wide range of derivatization reactions. A common strategy involves acylation to form amides. For instance, the reaction of 5-amino-1,2,4-thiadiazole derivatives with acylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) yields the corresponding tert-butyl carbamate (B1207046) (Boc-protected) derivative. amazonaws.com This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other positions of the molecule before restoring the amine.
Another derivatization approach involves the reaction with isothiocyanates to form thiourea (B124793) derivatives. These thioureas can then be used as precursors for the synthesis of more complex heterocyclic systems. mdpi.com The formation of imines through condensation with various aldehydes and ketones is also a well-established method for modifying the amino group, leading to compounds with diverse biological activities. nih.govekb.eg
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| 5-Amino-1,2,4-thiadiazole | Boc₂O, DMAP | Boc-protected amine | Protection for multi-step synthesis amazonaws.com |
| 5-Amino-1,2,4-thiadiazole | Isothiocyanates | Thiourea derivative | Intermediate for further heterocyclization mdpi.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Aldehydes/Ketones | Imine (Schiff base) | Leads to diverse bioactive compounds nih.govekb.eg |
Reactions with Carbonyl Compounds and Electrophiles
The amino group of aminothiadiazoles readily reacts with a variety of electrophiles. For example, 2-amino-1,3,4-thiadiazoles (a related isomer class) react with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, to form pyrimidine (B1678525) derivatives. nih.gov This highlights the ability of the amino group to participate in condensation reactions that lead to the formation of new heterocyclic rings.
Furthermore, the amino group, being a nucleophile, can react with electrophilic reagents like alkyl halides, although S-alkylation can be a competing reaction in related thiol-containing aminothiadiazoles. researchgate.net The nucleophilicity of the amino group is central to its role in constructing larger molecules. In the presence of a suitable electrophile, such as an electrochemically generated p-benzoquinone, the amino group can participate in addition reactions, leading to the formation of new C-N bonds. nih.gov
Transformations at the Thiadiazole Ring System
The 1,2,4-thiadiazole (B1232254) ring is an aromatic heterocycle, which imparts it with general stability. rsc.org However, the ring is not inert and can undergo specific transformations. The electron-deficient nature of the ring, caused by the electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the carbon atoms. nih.gov For some thiadiazole isomers, such as the 1,3,4-thiadiazole (B1197879) nucleus, strong bases can induce ring opening. nih.gov
Ring transformation reactions have also been observed, where one heterocyclic system converts to another. For example, researchers have documented the transformation of an isothiazole (B42339) ring into a 1,2,4-thiadiazole ring, a process that proceeds through a proposed hypervalent sulfur intermediate. tandfonline.comtandfonline.com While this is a synthetic route to the ring, it underscores the dynamic nature of sulfur-nitrogen heterocycles under specific reaction conditions. Conversely, electrophilic substitution reactions on the thiadiazole ring are generally limited due to the ring's electron-deficient character. nih.gov
Regioselective Functionalization of 1,2,4-Thiadiazoles
Developing methods for the selective functionalization of the 1,2,4-thiadiazole core is essential for creating diverse molecular libraries. One powerful strategy is the directed C–H functionalization, where a directing group guides a catalyst to a specific C-H bond. The nitrogen atoms within the 1,2,4-thiadiazole ring can act as directing groups for transition-metal catalysts. rsc.org
A notable example is the iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides. rsc.org This reaction occurs in water, a green solvent, and selectively forms a C-N bond at the C5-position of the thiadiazole ring, attaching a sulfonamide group. This method provides a direct and efficient way to introduce new functional groups at a specific position on the heterocyclic core. rsc.org Similarly, other studies have shown that different isomers, like the 1,2,3-thiadiazole, can serve as effective directing groups for ortho-C–H functionalization, such as amidation and alkynylation. acs.org
| Thiadiazole Substrate | Reagent | Catalyst System | Outcome | Reference |
|---|---|---|---|---|
| 3-Phenyl-1,2,4-thiadiazole | Tosyl azide | [CpIrCl₂]₂, AgOAc | Regioselective C5-sulfonamidation | rsc.org |
| 3-(p-Tolyl)-1,2,4-thiadiazole | Tosyl azide | [CpIrCl₂]₂, AgOAc | Regioselective C5-sulfonamidation | rsc.org |
| 3-(Thiophen-2-yl)-1,2,4-thiadiazole | Tosyl azide | [Cp*IrCl₂]₂, AgOAc | Regioselective C5-sulfonamidation | rsc.org |
Formation of Complex Molecular Architectures Using 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a Building Block
The combination of a reactive amino group and a stable, functionalizable heterocyclic core makes 5-amino-1,2,4-thiadiazole derivatives valuable building blocks for constructing larger, more complex molecules. The amino group can act as a nucleophile in condensation reactions to build fused heterocyclic systems.
For example, 4-amino-1,2,4-triazole-3-thiol, a structurally related compound, is used as a precursor to synthesize fused rsc.orgmdpi.comtandfonline.comtriazolo[3,4-b] mdpi.comtandfonline.comtandfonline.comthiadiazole systems through condensation with carboxylic acids. researchgate.netepstem.net This type of reaction, where the amino group and an adjacent heteroatom participate in cyclization, is a common strategy for building fused rings. It is conceivable that this compound could be used in similar condensation strategies, potentially involving the ring nitrogen, to create novel fused architectures.
Furthermore, the 1,2,4-thiadiazole scaffold can be incorporated into larger molecules through cross-coupling reactions. By first introducing a halogen onto the ring, subsequent reactions like Suzuki or Buchwald-Hartwig coupling can be employed to form C-C or C-N bonds, linking the thiadiazole to other aromatic or aliphatic moieties. This approach has been used to create a variety of complex structures for applications in medicinal chemistry and materials science. nih.gov The synthesis of the natural products polycarpathiamines A and B, which feature a 3-amino-5-acyl-1,2,4-thiadiazole core, further illustrates the utility of this scaffold in constructing intricate molecular architectures. rsc.org
Advanced Spectroscopic and Structural Characterization of 3 Methoxymethyl 1,2,4 Thiadiazol 5 Amine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2,4-thiadiazole (B1232254) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon skeleton, the position of substituents, and the nature of functional groups. dergipark.org.trtsijournals.com
In the ¹H NMR spectra of analogs, protons of the methoxymethyl group are expected to show distinct signals. The methoxy (B1213986) (–OCH₃) protons typically appear as a sharp singlet, while the methylene (B1212753) (–CH₂–) protons also present as a singlet. The protons of the amine group (–NH₂) often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atoms of the 1,2,4-thiadiazole ring resonate at characteristic downfield positions due to the influence of the electronegative nitrogen and sulfur atoms. dergipark.org.trnih.gov For instance, in 5-amino-3-methyl-1,2,4-thiadiazole (B102305), the ring carbons C3 and C5 appear at approximately 169.5 ppm and 183.8 ppm, respectively. mdpi.com The carbons of the methoxymethyl substituent would be expected in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Thiadiazole Analogs
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amine (–NH₂) | Variable, broad singlet | N/A |
| Methylene (–CH₂–) | ~4.5 - 5.0 | ~60 - 70 |
| Methoxy (–OCH₃) | ~3.3 - 4.0 | ~55 - 60 |
| Thiadiazole Ring Carbon (C3) | N/A | ~165 - 175 |
Note: Data are generalized from various substituted thiadiazole analogs. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For analogs of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, the IR spectrum reveals characteristic absorption bands that confirm the presence of the amine group, the aliphatic side chain, and the heterocyclic ring system. dergipark.org.trtsijournals.com
The primary amine (–NH₂) group is typically identified by a pair of stretching vibrations in the range of 3300-3400 cm⁻¹. The C-H stretching vibrations of the methoxymethyl group are expected to appear in the 2850-3000 cm⁻¹ region. The stretching vibrations associated with the C=N and C-N bonds within the thiadiazole ring usually occur in the fingerprint region, between 1500 cm⁻¹ and 1600 cm⁻¹. The C-S bond vibration is typically observed at lower wavenumbers. tsijournals.comrsc.org
Table 2: Key IR Absorption Frequencies for 1,2,4-Thiadiazole Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N–H) | Stretch | 3300 - 3400 |
| Aliphatic (C–H) | Stretch | 2850 - 3000 |
| Thiadiazole Ring (C=N) | Stretch | 1500 - 1600 |
| Ether (C–O) | Stretch | 1050 - 1150 |
Note: Frequencies are approximate and based on data from various thiadiazole derivatives. tsijournals.comrsc.orgamazonaws.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining information about the structural components of a molecule through its fragmentation pattern. tsijournals.com High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the parent compound. amazonaws.com
For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight. nih.gov The fragmentation pattern under Electron Impact (EI) ionization can reveal characteristic losses. For instance, the fragmentation of the molecular ion could involve the loss of the methoxymethyl side chain or cleavage of the thiadiazole ring itself. The study of fragmentation mechanisms in related heterocyclic systems helps in predicting and interpreting these patterns. arkat-usa.org
Table 3: Predicted Mass Spectrometry Data for a this compound Analog
| Ion | m/z (relative intensity) | Description |
|---|---|---|
| [M+H]⁺ | 146.04 | Protonated Molecular Ion |
| [M-CH₃O]⁺ | 115.02 | Loss of methoxy radical |
| [M-CH₂OCH₃]⁺ | 101.01 | Loss of methoxymethyl radical |
Note: This table presents a hypothetical fragmentation pattern for the parent compound.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and three-dimensional arrangement of molecules in the crystal lattice. dergipark.org.tr For analogs of this compound, this technique can unambiguously confirm the connectivity of atoms and the geometry of the thiadiazole ring.
Studies on similar compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole, have confirmed the molecular structure and revealed extensive intermolecular hydrogen bonding networks in the solid state. mdpi.comresearchgate.net The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the heterocyclic ring can act as acceptors, leading to the formation of layered or complex three-dimensional structures. researchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and its potential intermolecular interactions. researchgate.netmdpi.com
Table 4: Representative Bond Lengths in 1,2,4-Thiadiazole Rings from X-ray Diffraction Data
| Bond | Typical Length (Å) |
|---|---|
| S–N | ~1.70 |
| C=N | ~1.31 |
| C–N | ~1.36 |
Note: Data are generalized from crystallographically characterized 1,2,4-thiadiazoles. researchgate.net
Applications of 3 Methoxymethyl 1,2,4 Thiadiazol 5 Amine As a Synthetic Synthon
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The 5-amino-1,2,4-thiadiazole moiety is a valuable starting material for the construction of a variety of more complex heterocyclic systems. The presence of a reactive amino group allows for a range of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions can be employed to introduce new functionalities or to build entirely new ring systems fused to the thiadiazole core.
For instance, the amino group can react with various electrophiles to yield substituted aminothiadiazoles. While specific examples involving the 3-(methoxymethyl) derivative are not readily found, the general reactivity pattern is well-documented for other 3-substituted 5-amino-1,2,4-thiadiazoles. An intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate), provides an efficient, metal-free route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. This suggests that 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine could similarly be derivatized at the amino position.
Furthermore, the 5-amino-1,2,4-thiadiazole scaffold can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of thiadiazolo[3,2-a]pyrimidines or other related fused heterocycles, which are of significant interest in medicinal chemistry. The synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles can be achieved through various methods, including the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.
Below is a table illustrating the types of heterocyclic compounds that could potentially be synthesized from a 5-amino-1,2,4-thiadiazole precursor.
| Precursor | Reagent | Resulting Heterocyclic System |
| 5-amino-1,2,4-thiadiazole | Acylating agents (e.g., acid chlorides, anhydrides) | N-acylated-5-amino-1,2,4-thiadiazoles |
| 5-amino-1,2,4-thiadiazole | Alkylating agents (e.g., alkyl halides) | N-alkylated-5-amino-1,2,4-thiadiazoles |
| 5-amino-1,2,4-thiadiazole | Dicarbonyl compounds (e.g., β-ketoesters) | Fused pyrimidine (B1678525) derivatives |
Scaffold for the Development of New Molecular Architectures
The 1,2,4-thiadiazole (B1232254) ring is considered a "privileged" scaffold in medicinal chemistry. Its structural features, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of new bioactive molecules. The 5-amino-1,2,4-thiadiazole framework, in particular, offers multiple points for diversification, allowing for the systematic exploration of chemical space and the optimization of biological activity.
The 3-position of the thiadiazole ring can be readily functionalized, as can the exocyclic amino group at the 5-position. In the case of this compound, the methoxymethyl group at the 3-position and the amino group at the 5-position provide handles for further chemical modification. This allows for the creation of libraries of compounds with diverse substituents, which can then be screened for desired biological activities. The synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is a key area of research, with various methods being developed to introduce a wide range of substituents at this position.
The development of novel molecular architectures based on the 5-amino-1,2,4-thiadiazole scaffold is an active area of research, with a focus on creating compounds with unique three-dimensional shapes and electronic properties. The inherent stability of the thiadiazole ring makes it a robust platform for the construction of complex molecules.
The following table provides examples of how the 5-amino-1,2,4-thiadiazole scaffold can be modified to generate new molecular architectures.
| Scaffold Position | Modification Strategy | Potential Outcome |
| 3-position | Introduction of various aryl or alkyl groups | Modulation of steric and electronic properties |
| 5-amino group | Acylation, sulfonation, or reaction with isocyanates | Introduction of diverse functional groups and linkers |
| Ring Nitrogen | Coordination to metal centers | Formation of organometallic complexes |
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening. The 5-amino-1,2,4-thiadiazole scaffold is well-suited for use in DOS due to its synthetic tractability and the ability to introduce multiple points of diversity.
Starting from a common 5-amino-1,2,4-thiadiazole core, such as the hypothetical this compound, a variety of synthetic pathways can be employed to generate a library of related but structurally distinct compounds. For example, the amino group can be functionalized with a range of building blocks, and the substituent at the 3-position can be varied. This approach allows for the rapid generation of a large number of compounds with a high degree of structural diversity.
The use of aminoazoles, including aminothiadiazoles, in multicomponent reactions is a key strategy in diversity-oriented synthesis. These reactions allow for the efficient construction of complex molecules from simple starting materials in a single step. While specific examples utilizing this compound in DOS are not available, the general principles of DOS are applicable to this scaffold. A diversity-oriented synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from N-tosylhydrazones has been developed, showcasing the utility of such approaches in generating heterocyclic compound libraries.
The table below outlines a hypothetical DOS strategy starting from a 5-amino-1,2,4-thiadiazole core.
| Core Structure | Reaction Type | Building Blocks | Resulting Library |
| 5-amino-1,2,4-thiadiazole | Acylation | Diverse carboxylic acids | Library of N-acyl-5-amino-1,2,4-thiadiazoles |
| 5-amino-1,2,4-thiadiazole | Reductive amination | Various aldehydes and ketones | Library of N-alkyl-5-amino-1,2,4-thiadiazoles |
| 5-amino-1,2,4-thiadiazole | Multicomponent reaction | Aldehydes, isonitriles | Library of complex heterocyclic adducts |
Future Perspectives in Research on 3 Methoxymethyl 1,2,4 Thiadiazol 5 Amine
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-thiadiazoles has traditionally relied on methods that can be slow or require harsh reagents. nih.gov Future research will prioritize the development of novel and sustainable, or "green," synthetic routes for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine. bohrium.com These advanced methods aim to improve efficiency, reduce environmental impact, and enhance safety. rsc.org
Key areas of exploration include:
Biocatalysis: Employing enzymes, such as vanadium-dependent haloperoxidases, offers a highly selective and environmentally benign approach. This strategy facilitates the oxidative dimerization of thioamides using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, avoiding hazardous oxidizing reagents. nih.gov
Electrochemical Synthesis: Electro-oxidative methods provide a catalyst- and oxidant-free pathway for forming the crucial N-S bond in the thiadiazole ring. These reactions can be performed at room temperature with high functional group tolerance and excellent yields. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonic technologies can dramatically reduce reaction times and improve yields. nih.govbohrium.com These energy-efficient methods are central to modern green chemistry protocols. bohrium.com
Green Catalysts and Solvents: Research into metal-free catalysts, such as molecular iodine, and the use of environmentally friendly solvents like water and ethanol (B145695) are critical for sustainable synthesis. rsc.orgmdpi.com Protocols using reagents like hydrogen peroxide, which produces water as the only byproduct, are particularly attractive. mdpi.com
| Methodology | Key Advantages | Potential Starting Materials | Reference |
|---|---|---|---|
| Enzymatic Synthesis (e.g., VHPOs) | High chemoselectivity, mild conditions, avoids hazardous reagents. | Thioamides | nih.gov |
| Electrochemical Oxidative Cyclization | Metal- and oxidant-free, room temperature, excellent yields. | Imidoyl thioureas | organic-chemistry.org |
| Iodine-Mediated Oxidative Coupling | Metal-free, scalable, can use water as a green solvent. | Amidoximes and Isothiocyanates | mdpi.com |
| Hydrogen Peroxide Catalysis | Operationally simple, large-scale potential, clean byproducts (water). | Substituted thioureas | mdpi.com |
Advanced Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms underlying the formation and transformation of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to probe these mechanisms in detail.
Key research directions include:
In-situ Spectroscopic Analysis: Techniques such as NMR and FTIR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and byproducts.
Kinetic Studies: Detailed kinetic analysis can help determine rate-limiting steps and the influence of various catalysts and reaction conditions on the reaction pathway.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition states. This provides invaluable insight into the electronic and structural changes that occur during the reaction. For instance, understanding the PIFA-promoted or iodine-mediated oxidative S-N bond formation in precursors like imidoyl thioureas can lead to more efficient and selective syntheses. organic-chemistry.orgresearchgate.net
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. nih.gov For this compound, these technologies can accelerate the discovery of optimal synthetic routes and predict its physicochemical and biological properties. proquest.comresearchgate.net
Retrosynthesis Prediction: AI models, particularly those based on transfer learning, can be trained on vast reaction databases to predict viable synthetic pathways for complex molecules like thiadiazole derivatives. chemrxiv.orgchemrxiv.org This can help chemists identify novel and efficient routes that might not be immediately obvious.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by ML algorithms (e.g., Artificial Neural Networks, Random Forests) can predict the biological activities of novel derivatives of this compound. nih.govespublisher.com By analyzing molecular descriptors, these models can forecast properties such as binding affinity to a specific biological target, solubility, or potential toxicity, thereby prioritizing the synthesis of the most promising candidates. espublisher.com
| AI/ML Application | Objective | Methodology | Potential Impact |
|---|---|---|---|
| Retrosynthesis | Predict optimal synthetic routes. | Transformer models, Transfer Learning | Accelerates discovery of novel and efficient syntheses. chemrxiv.orgchemrxiv.org |
| Property Prediction (QSAR) | Forecast biological activity and ADMET properties. | Artificial Neural Networks (ANN), Support Vector Machines (SVM) | Prioritizes synthesis of high-potential derivatives, reduces experimental costs. nih.govespublisher.com |
| Reaction Optimization | Identify optimal reaction conditions (e.g., temperature, catalyst). | Bayesian Optimization, Reinforcement Learning | Improves reaction yields and reduces byproduct formation. |
Development of High-Throughput Computational Screening Protocols
High-throughput computational (in silico) screening is a powerful tool for rapidly evaluating large virtual libraries of compounds for their potential as drug candidates or materials. mdpi.com Developing such protocols for derivatives of this compound can significantly expedite the discovery of new applications.
Future efforts in this area will focus on:
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for binding to a biological target (e.g., a specific enzyme or receptor), pharmacophore models can be used to screen vast chemical databases for molecules containing this scaffold. mdpi.com This approach has been successfully used to screen 1,3,4-thiadiazole (B1197879) derivatives as potential inhibitors of targets like the estrogen receptor. biointerfaceresearch.com
Molecular Docking and Dynamics: These computational techniques simulate the interaction between a ligand (the thiadiazole derivative) and its target protein at the atomic level. ajol.info This allows for the prediction of binding affinity and the identification of key interactions, guiding the rational design of more potent and selective compounds. plu.mx
ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. ajol.info Applying these models to virtual libraries of this compound derivatives can help filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. plu.mx
By leveraging these advanced computational methods, researchers can efficiently explore the vast chemical space around the this compound core, accelerating the journey from initial concept to the development of novel therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives or nucleophilic substitution reactions. For example, catalyst-free, one-pot synthesis in water using sodium hydroxide and iodine in potassium iodide has been reported for analogous 1,2,4-thiadiazoles . Optimization involves adjusting pH, temperature (e.g., 80–120°C), and stoichiometric ratios of reagents like potassium thiocyanate and hydrazides. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 11.02 ppm for NH in DMSO-d6) and HRMS ensures purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Key peaks include the methoxymethyl proton (δ ~3.85 ppm, singlet) and aromatic protons (δ 7.05–8.16 ppm) in DMSO-d6 .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 399.9653 for brominated analogs) .
- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated for related triazole-thiadiazole hybrids .
Advanced Research Questions
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. For example, fluorobenzyl-substituted thiadiazoles show enhanced lipophilicity for membrane penetration .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Substituents like trifluoromethyl groups improve metabolic stability .
- QSAR models : Correlate substituent effects (e.g., methoxymethyl vs. benzyl) with biological activity using datasets from analogs .
Q. How should researchers resolve contradictions in spectral data between synthetic batches or analogs?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting, as seen in triazole-thiadiazole hybrids .
- Isotopic labeling : Trace unexpected byproducts (e.g., sulfoxides from over-oxidation) using <sup>34</sup>S-labeled reagents .
- Comparative analysis : Benchmark against literature data (e.g., δ 9.04 ppm for benzyl-substituted NH in DMSO ) to validate assignments.
Q. What strategies are effective for improving the aqueous solubility of this compound derivatives without compromising bioactivity?
- Methodological Answer :
- Polar substituents : Introduce hydroxyl or amine groups at the 5-position, as in 5-(pyridin-2-yl) analogs .
- Prodrug design : Convert the methoxymethyl group to a phosphate ester, enhancing solubility while maintaining activity .
- Cocrystallization : Use coformers like succinic acid to modify crystal packing, as demonstrated for related heterocycles .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
